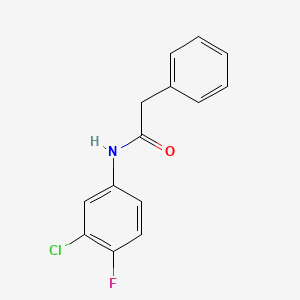
N'-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)-2-pyridinecarbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)-2-pyridinecarbohydrazide, also known as DCPH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DCPH is a pyridinecarbohydrazide derivative that has been synthesized and studied extensively for its biochemical and physiological effects.
作用機序
The mechanism of action of N'-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)-2-pyridinecarbohydrazide is not fully understood, but it is believed to involve the inhibition of specific enzymes or proteins. In cancer cells, N'-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)-2-pyridinecarbohydrazide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In plants, N'-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)-2-pyridinecarbohydrazide has been shown to inhibit the activity of acetolactate synthase, an enzyme that is essential for the biosynthesis of branched-chain amino acids.
Biochemical and Physiological Effects:
N'-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)-2-pyridinecarbohydrazide has been shown to have various biochemical and physiological effects. In cancer cells, N'-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)-2-pyridinecarbohydrazide has been shown to induce apoptosis, or programmed cell death, and inhibit cell proliferation. In plants, N'-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)-2-pyridinecarbohydrazide has been shown to inhibit photosynthesis and induce chlorosis, or yellowing of the leaves. In animals, N'-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)-2-pyridinecarbohydrazide has been shown to have low toxicity and does not cause significant adverse effects.
実験室実験の利点と制限
N'-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)-2-pyridinecarbohydrazide has several advantages for lab experiments, including its high purity and stability, which make it easy to handle and store. However, N'-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)-2-pyridinecarbohydrazide has some limitations, including its low solubility in water, which can make it difficult to dissolve in aqueous solutions, and its potential toxicity, which requires caution when handling and disposing of the compound.
将来の方向性
There are several future directions for the study of N'-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)-2-pyridinecarbohydrazide, including further investigation of its anticancer properties and potential use as a herbicide and corrosion inhibitor. Additionally, the development of new synthetic methods for N'-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)-2-pyridinecarbohydrazide and its derivatives could lead to the discovery of new compounds with improved properties and applications. Finally, the study of the mechanism of action of N'-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)-2-pyridinecarbohydrazide could provide insights into the biological processes that it targets and lead to the development of new drugs and therapies.
合成法
N'-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)-2-pyridinecarbohydrazide can be synthesized through a multistep reaction involving the condensation of 5,5-dimethyl-1-cyclohexene-1,3-dione and hydrazine hydrate, followed by the reaction with 2-pyridinecarboxylic acid. The resulting compound is then purified through recrystallization to obtain pure N'-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)-2-pyridinecarbohydrazide.
科学的研究の応用
N'-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)-2-pyridinecarbohydrazide has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, N'-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)-2-pyridinecarbohydrazide has been investigated for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. In agriculture, N'-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)-2-pyridinecarbohydrazide has been studied for its potential use as a herbicide due to its ability to inhibit plant growth. In materials science, N'-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)-2-pyridinecarbohydrazide has been investigated for its potential use as a corrosion inhibitor due to its ability to protect metal surfaces from corrosion.
特性
IUPAC Name |
N'-(5,5-dimethyl-3-oxocyclohexen-1-yl)pyridine-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-14(2)8-10(7-11(18)9-14)16-17-13(19)12-5-3-4-6-15-12/h3-7,16H,8-9H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQXJEUPTCVUIJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(=O)C1)NNC(=O)C2=CC=CC=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(diethylamino)phenyl]-N'-(3,4-dimethoxyphenyl)urea](/img/structure/B5836562.png)



![N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-3-(2-thienyl)acrylamide](/img/structure/B5836602.png)
![4-[5-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5836613.png)
![N-({[4-(4-acetyl-1-piperazinyl)phenyl]amino}carbonothioyl)propanamide](/img/structure/B5836621.png)


![N'-(4-nitrobenzylidene)-4-[(2,2,2-trifluoroethoxy)methyl]benzohydrazide](/img/structure/B5836646.png)
![ethyl 4-[({2-[(3-methyl-2-thienyl)carbonyl]hydrazino}carbonyl)amino]benzoate](/img/structure/B5836649.png)


![N-[4-(aminosulfonyl)phenyl]-2-cyano-3-[2-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5836670.png)